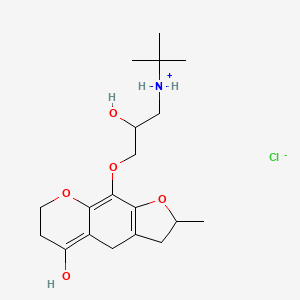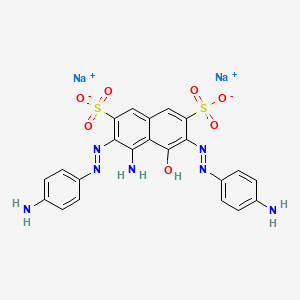
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt typically involves a multi-step process. The initial step often includes the diazotization of 4-aminophenyl compounds, followed by coupling reactions with naphthalenedisulfonic acid derivatives. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The disodium salt form is often preferred for its solubility and stability in aqueous solutions.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the azo groups, leading to changes in color properties.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products may include various oxidized derivatives with altered chromophoric properties.
Reduction: The primary products are aromatic amines.
Substitution: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo reversible cleavage and reformation, allowing the compound to act as a chromophore. In biological systems, it can bind to proteins and nucleic acids, altering their properties and functions. The sulfonic acid groups enhance its solubility and facilitate its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4’-[[4-hydroxy-2-(phenylamino)phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-, disodium salt
- 2-Naphthalenesulfonic acid, 6-(2,4-diaminophenyl)azo-3-4-(2,4-diaminophenyl)azo-3-sulfophenylazo-4-hydroxy-, disodium salt
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt apart from similar compounds is its specific arrangement of azo groups and sulfonic acid functionalities. This unique structure imparts distinct color properties and reactivity, making it particularly valuable in applications requiring precise color control and stability.
Propriétés
Numéro CAS |
72906-46-8 |
|---|---|
Formule moléculaire |
C22H17N7Na2O7S2 |
Poids moléculaire |
601.5 g/mol |
Nom IUPAC |
disodium;4-amino-3,6-bis[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H19N7O7S2.2Na/c23-12-1-5-14(6-2-12)26-28-20-16(37(31,32)33)9-11-10-17(38(34,35)36)21(22(30)18(11)19(20)25)29-27-15-7-3-13(24)4-8-15;;/h1-10,30H,23-25H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clé InChI |
ZERTYDSDDBKLLT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



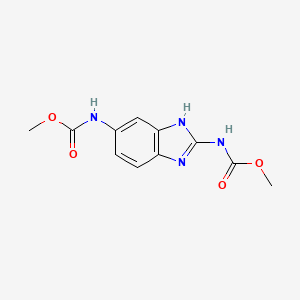



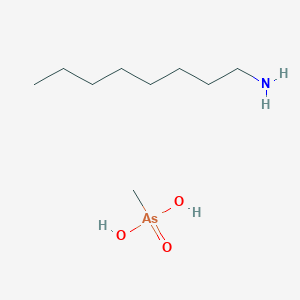

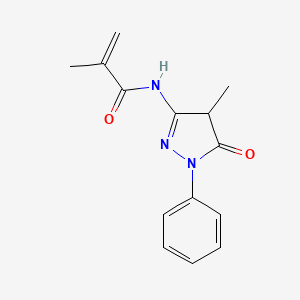
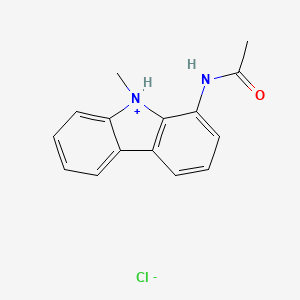


![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

